molecular formula C10H15N3O4 B13512870 1-{[(tert-butoxy)carbamoyl]methyl}-1H-imidazole-5-carboxylic acid

1-{[(tert-butoxy)carbamoyl]methyl}-1H-imidazole-5-carboxylic acid

Cat. No.: B13512870
M. Wt: 241.24 g/mol
InChI Key: VLMQHTBYSCJDHP-UHFFFAOYSA-N
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Description

1-{[(tert-butoxy)carbamoyl]methyl}-1H-imidazole-5-carboxylic acid is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a tert-butoxy carbamoyl group and a carboxylic acid group attached to the imidazole ring

Preparation Methods

The synthesis of 1-{[(tert-butoxy)carbamoyl]methyl}-1H-imidazole-5-carboxylic acid typically involves multi-step organic reactions

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-{[(tert-butoxy)carbamoyl]methyl}-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-{[(tert-butoxy)carbamoyl]methyl}-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

1-{[(tert-butoxy)carbamoyl]methyl}-1H-imidazole-5-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H15N3O4

Molecular Weight

241.24 g/mol

IUPAC Name

3-[2-[(2-methylpropan-2-yl)oxyamino]-2-oxoethyl]imidazole-4-carboxylic acid

InChI

InChI=1S/C10H15N3O4/c1-10(2,3)17-12-8(14)5-13-6-11-4-7(13)9(15)16/h4,6H,5H2,1-3H3,(H,12,14)(H,15,16)

InChI Key

VLMQHTBYSCJDHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)ONC(=O)CN1C=NC=C1C(=O)O

Origin of Product

United States

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